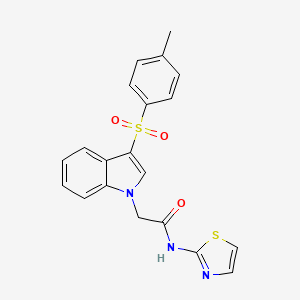

![molecular formula C13H14O4 B2718664 2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid CAS No. 923249-44-9](/img/structure/B2718664.png)

2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

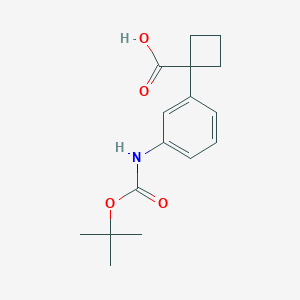

“2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid” is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 . It is a derivative of indene, which is a polycyclic aromatic hydrocarbon composed of a benzene ring fused with a cyclopentene .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT). For instance, a similar compound was characterized by single crystal XRD analysis . The various intermolecular interactions that stabilize the supramolecular assembly, including H-bonding and interaction involving π-ring, were identified .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Toxicology of Similar Compounds

- Global Trends in Toxicology Studies : Research has focused on the environmental impact and toxicology of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide with similar functional groups, indicating a growing concern for its effects on non-target species and ecosystems. Studies suggest a need for further investigation into the molecular biology of 2,4-D, particularly regarding gene expression and pesticide degradation (Zuanazzi et al., 2020).

Biotechnological Applications

- Acetic Acid Bacteria in Fermentation : Acetic acid bacteria play a crucial role in the production of vinegar and fermented beverages. This review highlights the importance of these bacteria in biotechnological applications, including their role in producing vitamin C and their potential in developing new types of fermented products (Lynch et al., 2019).

Industrial and Environmental Applications

Organic Corrosion Inhibitors : The use of acetic acid and other organic acids as corrosion inhibitors in industrial cleaning highlights the importance of such compounds in protecting metals and alloys in acidic solutions. This review focuses on their mechanisms and effectiveness in various industrial applications (Goyal et al., 2018).

Peracetic Acid for Wastewater Disinfection : Peracetic acid, related to acetic acid through its functional groups, is noted for its effectiveness as a disinfectant in wastewater treatment, offering advantages such as broad-spectrum antimicrobial activity and absence of toxic by-products (Kitis, 2004).

Research on Related Chemical Structures and Effects

- Cell Death Induced by Acetic Acid in Yeasts : This study delves into the molecular events and mechanisms behind cell death induced by acetic acid in yeast, contributing to our understanding of regulated cell death and its implications for both biotechnology and biomedicine (Chaves et al., 2021).

Wirkmechanismus

Target of Action

The compound “2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid” contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a potential target interaction for this compound.

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Based on the known activities of indole derivatives, it could potentially have a range of effects depending on the specific targets it interacts with .

Eigenschaften

IUPAC Name |

2-[(1,7-dimethyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-7-3-4-10(17-6-11(15)16)13-9(14)5-8(2)12(7)13/h3-4,8H,5-6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFFTPZBZQUDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C=CC(=C12)C)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethoxyphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2718594.png)

![Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B2718596.png)

![N-[1-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2718597.png)

![2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2718598.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2718603.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)